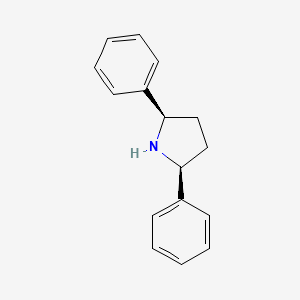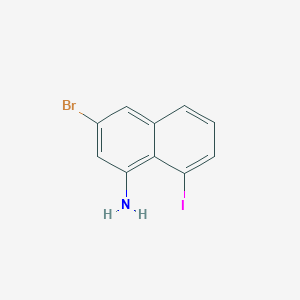
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a trimethylsilyl group attached to a propynyl chain. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with pyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with oxygen-containing functional groups, while reduction can produce saturated pyridine derivatives.
科学的研究の応用
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It is used in the production of advanced materials and polymers due to its reactivity and structural properties.
作用機序
The mechanism of action of 2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the pyridine ring. The trimethylsilyl group can stabilize reaction intermediates, while the pyridine ring can act as a nucleophile or electrophile depending on the reaction conditions .
類似化合物との比較
Similar Compounds
1-(Trimethylsilyl)-1-propyne: This compound is similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
3-(Trimethylsilyl)prop-2-yn-1-ol: This compound has a hydroxyl group instead of a pyridine ring, which affects its reactivity and applications.
Uniqueness
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine is unique due to the combination of the trimethylsilyl group and the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
特性
分子式 |
C11H15NSi |
|---|---|
分子量 |
189.33 g/mol |
IUPAC名 |
trimethyl(3-pyridin-2-ylprop-2-ynyl)silane |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)10-6-8-11-7-4-5-9-12-11/h4-5,7,9H,10H2,1-3H3 |
InChIキー |
LTGKHVPEPPYPDD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC#CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


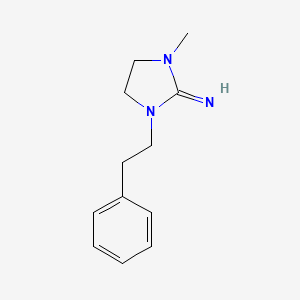
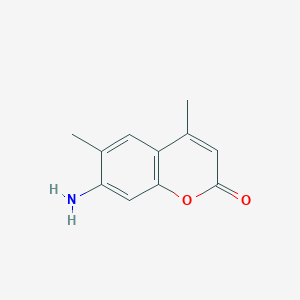
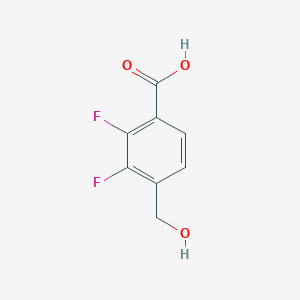
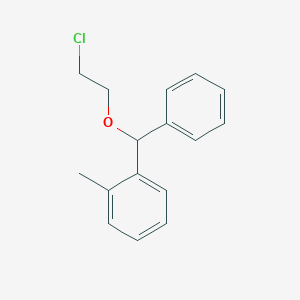
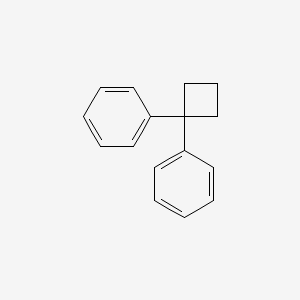
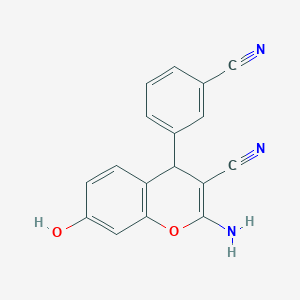
![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)

![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
